molecular formula C22H38N2O4 B13392406 Boc-D-propraglycine dicyclohexylammonium salt

Boc-D-propraglycine dicyclohexylammonium salt

Cat. No.: B13392406
M. Wt: 394.5 g/mol
InChI Key: RUFMNUDFZKNXCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-D-PRA-OH DCHA typically involves the protection of the amino group of propargylglycine with a tert-butoxycarbonyl (BOC) group. This is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, and the product is purified through extraction and crystallization .

Industrial Production Methods

Industrial production of BOC-D-PRA-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pH, and solvent composition. The product is then isolated and purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

BOC-D-PRA-OH DCHA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BOC-D-PRA-OH DCHA is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of BOC-D-PRA-OH DCHA involves its role as a protected amino acid derivative. The BOC group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino acid can interact with various molecular targets, including enzymes and proteins, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-butoxycarbonyl-L-propargylglycine
  • tert-butoxycarbonyl-D-lysine dicyclohexylamine salt
  • tert-butoxycarbonyl-L-phenylalanine

Uniqueness

BOC-D-PRA-OH DCHA is unique due to its specific structure and the presence of the propargyl group, which imparts distinct chemical properties. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H15NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;1,7H,6H2,2-4H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFMNUDFZKNXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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